molecular formula C9H16O2 B091118 2,6-Dimethyl-3,5-heptanedione CAS No. 18362-64-6

2,6-Dimethyl-3,5-heptanedione

Cat. No.: B091118
CAS No.: 18362-64-6
M. Wt: 156.22 g/mol
InChI Key: CEGGECULKVTYMM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,5-heptanedione is an organic compound with the molecular formula C₉H₁₆O₂. It is a β-diketone, meaning it contains two ketone groups separated by a single carbon atom. This compound is known for its ability to exist in both enol and keto forms, which makes it an interesting subject for studies in tautomerism and electronic transport properties .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be converted between two enol and keto forms This conversion could potentially influence its interactions with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the compound can switch from a high conductivity state to a low conductivity state when it deforms from the enol form to the keto form This could potentially influence its interactions with biomolecules and its ability to inhibit or activate enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-3,5-heptanedione can be synthesized through various methods. One common synthetic route involves the Claisen condensation of acetone with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+CH3CH2CHOCH3COCH2CH2COCH3\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{COCH}_3 CH3​COCH3​+CH3​CH2​CHO→CH3​COCH2​CH2​COCH3​

The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,5-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

2,6-Dimethyl-3,5-heptanedione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3,5-heptanedione is unique due to its specific molecular structure, which allows it to exist in both enol and keto forms. This tautomerism is not as pronounced in some of the similar compounds listed above. Additionally, its ability to chelate metal ions makes it particularly useful in coordination chemistry and industrial applications .

Properties

IUPAC Name

2,6-dimethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGGECULKVTYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879615
Record name 3,5-HEPTANEDIONE, 2,6-DIMETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-64-6
Record name 2,6-Dimethyl-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18362-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Heptanedione, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione, 2,6-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-HEPTANEDIONE, 2,6-DIMETHYL-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylheptane-3,5-dione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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